molecular formula C9H9NO2 B12946476 5-Methoxy-1H-indol-3-ol

5-Methoxy-1H-indol-3-ol

Cat. No.: B12946476
M. Wt: 163.17 g/mol
InChI Key: QOUZPVCOICWJTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indol-3-ol typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the corresponding indole derivative .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. Transition metal-catalyzed reactions and reductive cyclization reactions are also employed for the efficient synthesis of indole derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-indol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxy-1H-indol-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in various biological processes and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indol-3-ol involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-1H-indol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position enhances its reactivity and potential for forming bioactive derivatives .

Properties

IUPAC Name

5-methoxy-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-6-2-3-8-7(4-6)9(11)5-10-8/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUZPVCOICWJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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